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Compound of Interest

Compound Name: E3 ligase Ligand 23

Cat. No.: B8759177

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of a
Proteolysis Targeting Chimera (PROTAC) utilizing a specific Von Hippel-Lindau (VHL) E3 ligase
ligand, (3R,4S)-3-fluoro-4-hydroxyproline. This fluorinated ligand, a stereoisomer of 3-fluoro-4-
hydroxyproline (F-Hyp), has been shown to be effectively incorporated into PROTACS to induce
targeted protein degradation.[1] The protocols outlined below are based on established
synthetic routes for VHL ligands and their conjugation to a warhead targeting the BRD4 protein,
specifically using a derivative of the well-characterized PROTAC, MZ1.[1][2]

Introduction to VHL-Recruiting PROTACs

PROTACSs are heterobifunctional molecules that harness the cell's natural protein disposal
system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[3][4]
They consist of three key components: a ligand that binds to the protein of interest (POI), a
ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI
and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POlI,
marking it for degradation by the proteasome.

The VHL E3 ligase is one of the most successfully utilized ligases in PROTAC design. Small
molecule VHL ligands mimic the binding of the hypoxia-inducible factor 1a (HIF-1a) protein,
which is the natural substrate of VHL. The incorporation of fluorinated hydroxyproline
derivatives, such as (3R,4S)-3-fluoro-4-hydroxyproline, into VHL ligands can offer advantages
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in terms of binding affinity and metabolic stability, potentially leading to more potent and
selective PROTACSs.

Quantitative Data Summary

The following tables summarize the binding affinities and degradation potencies of PROTACs
incorporating the (3R,4S)-3-fluoro-4-hydroxyproline VHL ligand compared to the non-
fluorinated parent compound.

Table 1: Binding Affinities of VHL Ligands and PROTACs

Compound Target Binding Affinity (Kd, nM)
VHL Ligand (non-fluorinated) VHL 185

VHL Ligand ((3R,4S)-F-Hyp) VHL Data not explicitly found
MZ1 (non-fluorinated) BRD4BD2 15

MZ1 (non-fluorinated) VCB Complex 66

AT1 ((3S,4S)-F-Hyp) BRD4 Data not explicitly found

Note: VCB complex consists of VHL, Elongin B, and Elongin C. Data for the direct binding
affinity of the isolated (3R,4S)-F-Hyp VHL ligand was not available in the reviewed literature.
However, PROTACSs incorporating this ligand demonstrate potent degradation activity,
suggesting effective VHL engagement.

Table 2: In-Cell Degradation Potency of BRD4-Targeting PROTACs
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Compound Cell Line DC50 (nM) Dmax (%)
MZ1 (non-fluorinated) H661 8 >95
MZ1 (non-fluorinated) H838 23 >95

MZ1 derivative
((3S,4S)-F-Hyp)

HelLa ~100 >90

Primary Colon Cancer

A1874 (MDM2-based) <100 Not specified
Cells
QCA570 (CRBN- Bladder Cancer Cell
_ ~1 >90
based) Lines

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data for the
MZ1 derivative with the (3R,4S)-F-Hyp was not explicitly found, but the (3S,4S) epimer is
presented for comparison, showing that fluorination is well-tolerated for degradation activity.

Experimental Protocols

Part 1: Synthesis of (2S,4R)-1-((S)-2-amino-3,3-
dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-
yl)benzyl)pyrrolidine-2-carboxamide (VH032 Amine)

This protocol describes a feasible, column chromatography-free, multi-gram scale synthesis of
the core VHL ligand amine, which can be subsequently modified to include the fluoro-
hydroxyproline moiety and coupled to a linker.

Step 1: Synthesis of Intermediate Amine A detailed multi-step synthesis starting from
commercially available materials is required to produce the key intermediate, (2S,4R)-4-
hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. For a detailed, step-by-
step procedure for this multi-gram scale synthesis, please refer to the supplementary
information of ACS Omega 2022, 7, 30, 26442—-26449.

Step 2: Coupling with Boc-L-tert-leucine
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To a solution of the intermediate amine from Step 1 in DCM/DMF, add HATU (1.3 equiv.) and
DIPEA (3.5 equiv.).

Add Boc-L-tert-leucine (1.2 equiv.) and stir the mixture at room temperature overnight.

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCI,
saturated NaHCO3 solution, and brine.

Dry the organic layer over anhydrous Na2S0O4, filter, and concentrate under reduced
pressure to yield the Boc-protected product.

Step 3: Boc Deprotection to Yield VH032 Amine

Dissolve the Boc-protected product from Step 2 in a 1:1 mixture of DCM and TFA at 0°C.

Stir the reaction for 1 hour at 0°C.

Remove the solvent under reduced pressure.

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding
diethyl ether.

Filter the solid and wash with diethyl ether to obtain the VH032 amine as a TFA salt. This can
be converted to the free amine by treatment with a mild base.

Part 2: Synthesis of a JQ1-Based PROTAC (MZ1
Derivative)

This protocol outlines the general steps for coupling the VHL ligand amine to a JQ1-linker

moiety to generate a BRD4-targeting PROTAC. The synthesis of the JQ1-linker fragment is not

detailed here but can be found in the supporting information of the relevant literature.

Step 1: Preparation of JQ1-Linker-Acid Synthesize or procure a derivative of JQ1 with a linker

terminating in a carboxylic acid. The linker is typically a polyethylene glycol (PEG) chain to

ensure adequate spacing and solubility.

Step 2: Amide Coupling Reaction
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» Dissolve the JQ1-linker-acid (1.0 equiv.) in DMF.

e Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 10 minutes to
activate the carboxylic acid.

e Add the VH032 amine (or its fluorinated derivative) (1.1 equiv.) to the reaction mixture.
« Stir the reaction at room temperature overnight.
e Monitor the reaction progress by LC-MS.

e Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and
brine.

» Dry the organic layer over anhydrous Na2S0O4, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel to obtain the final
PROTAC.

Mandatory Visualizations
Signaling Pathway of BRD4 Degradation
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Caption: Signaling pathway of BRD4 degradation by a VHL-recruiting PROTAC.

Experimental Workflow for PROTAC Synthesis and
Evaluation
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Caption: General workflow for the synthesis and evaluation of a VHL-based PROTAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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